ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate
Description
Ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core. This scaffold is characterized by a fused pyrrole-pyridazine ring system, with a quaternary nitrogen at position 1, a methyl substituent at the same position, and an ester group at position 3.
Properties
Molecular Formula |
C11H13N2O3+ |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate |
InChI |
InChI=1S/C11H13N2O3/c1-3-16-11(15)8-7-12(2)13-6-4-5-9(13)10(8)14/h4-8H,3H2,1-2H3/q+1 |
InChI Key |
SDPNCZJHZCNXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=[N+](N2C=CC=C2C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, followed by cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-b]pyridazine ring, often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate typically involves cycloaddition reactions between mesoionic compounds and acetylenic dipolarophiles. Recent studies have demonstrated successful synthesis through a 3 + 2 cycloaddition reaction, leading to high yields and well-defined structures confirmed by various spectroscopic methods such as NMR and X-ray diffraction .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrrolo[1,2-b]pyridazine derivatives, including this compound. In vitro cytotoxicity assays have shown that these compounds exhibit significant activity against various cancer cell lines, including breast (MCF-7), ovarian (SK-OV-3), and colon (LoVo) cancer cells. The effectiveness varies with concentration and treatment duration, indicating a dose-dependent response .
Antimicrobial Activity
Pyrrolo[1,2-b]pyridazine derivatives have also been evaluated for their antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Cytotoxic Evaluation
In a detailed study assessing the cytotoxic effects of various pyrrolo[1,2-b]pyridazine derivatives, this compound exhibited IC50 values comparable to established chemotherapeutic agents such as doxorubicin and cisplatin. The study employed MTS assays to quantify cell viability post-treatment .
Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound inhibited bacterial growth effectively at lower concentrations than many conventional antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo[1,2-b]pyridazine Derivatives
Key Observations:
Structural Variations :
- The target compound’s quaternary nitrogen and ester group distinguish it from neutral analogs like the loratadine-related impurities in Table 1. The 4-oxo group enhances polarity, which may reduce membrane permeability compared to lipophilic derivatives such as the trifluoromethyl furan-containing compound in EP 4 374 877 A2 .
- Substituents at the 1-position (e.g., 3-fluorophenylmethyl in the patent compound) are critical for target engagement in kinase inhibitors, whereas the 1-methyl group in the target compound suggests a simpler metabolic profile .
Chromatographic Behavior: The loratadine-related impurities in exhibit distinct retention times (0.70–0.84 relative to loratadine) due to their hydroxymethyl and piperidinecarboxylate groups, which increase hydrophilicity . In contrast, meloxicam analogs elute earlier (~5–7 min) on reversed-phase columns, reflecting their balance of polar and nonpolar substituents .
Biological Relevance :
- The patent compound (EP 4 374 877 A2) demonstrates how fluorinated aryl groups and heterocyclic substituents (e.g., trifluoromethyl furan) enhance bioactivity, likely through improved target binding and metabolic stability . The target compound’s lack of such groups may limit its direct therapeutic use but positions it as a precursor for further derivatization.
Research Findings and Implications
- Synthetic Utility : The ethyl carboxylate group in the target compound facilitates hydrolysis to carboxylic acids, a common strategy for prodrug activation. This contrasts with the stable piperidinecarboxylate esters in loratadine impurities, which are designed to resist metabolic cleavage .
- Conformational Analysis : While discusses ring puckering in cyclic systems, the planar pyrrolo[1,2-b]pyridazine core of the target compound likely minimizes steric strain, enhancing crystallinity and ease of characterization using tools like SHELX .
Biological Activity
Ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antiproliferative effects, and mechanisms of action, based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.201 g/mol
- CAS Number : 156335-37-4
The compound belongs to the class of pyrrolo[1,2-b]pyridazine derivatives, which have been shown to exhibit various biological activities.
Cytotoxicity and Antiproliferative Activity
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
These results indicate that the compound exhibits potent antiproliferative activity against human cancer cell lines, particularly in the HeLa and MDA-MB-231 cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Cell Membrane Interaction : The compound's hydrophobic regions facilitate interactions with cell membranes, enhancing its uptake into cells.
- Inhibition of Cell Growth : The presence of functional groups such as -OH and -C=O in its structure may contribute to its ability to inhibit cell growth by interfering with critical cellular processes.
Study on Cytotoxicity in Plant and Animal Cells
A synthesis study conducted by researchers demonstrated that pyrrolo[1,2-b]pyridazines, including this compound, were tested for their cytotoxicity on plant cells (Triticum aestivum L.) and crustacean cells (Artemia franciscana and Daphnia magna). The results indicated significant cytotoxic effects at varying concentrations, suggesting potential environmental implications as well as therapeutic applications in oncology .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. A study reported that derivatives of pyrrolo compounds exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µM against certain bacterial strains . This suggests potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
